1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine
CAS No.:
Cat. No.: VC13530125
Molecular Formula: C15H20Cl2N2O
Molecular Weight: 315.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20Cl2N2O |
|---|---|
| Molecular Weight | 315.2 g/mol |
| IUPAC Name | 1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C15H18N2O.2ClH/c1-2-18-15-8-5-6-13(10-15)11-16-12-14-7-3-4-9-17-14;;/h3-10,16H,2,11-12H2,1H3;2*1H |
| Standard InChI Key | RAPXDGCYDVXURV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC(=C1)CNCC2=CC=CC=N2.Cl.Cl |
| Canonical SMILES | CCOC1=CC=CC(=C1)CNCC2=CC=CC=N2.Cl.Cl |
Introduction
1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine is an organic compound with a complex structure that has garnered significant attention in medicinal chemistry due to its potential biological activity. This compound belongs to a class of molecules known for their roles in drug development, particularly in therapeutic areas such as neuropharmacology and cancer treatment .
Synthesis of 1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine
The synthesis of this compound typically involves multi-step reactions, often starting with substituted anilines and pyridine derivatives. Common solvents used include ethanol, and catalysts like palladium on carbon may be required for reduction processes. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for enhancing yield and purity.
Synthesis Steps
-
Starting Materials: Substituted anilines and pyridine derivatives.
-
Reaction Conditions: Solvents like ethanol; catalysts such as palladium on carbon.
-
Optimization: Temperature, pressure, and solvent choice are critical for yield and purity.
Chemical Reactions
| Reaction Type | Conditions |
|---|---|
| Oxidation | Acidic conditions |
| Reduction | Anhydrous conditions |
Biological Activity and Applications
The compound's mechanism of action involves interaction with biological targets such as enzymes or receptors, modulating various biological pathways. Its unique structure makes it valuable for further exploration in drug design, particularly in neuropharmacology and cancer treatment.
Potential Therapeutic Areas
-
Neuropharmacology: Potential applications in neurological disorders.
-
Cancer Treatment: Investigated for its role in cancer therapy.
Research Findings and Future Directions
Research on 1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine is ongoing, with a focus on optimizing its synthesis and exploring its biological activity. Further studies are needed to fully understand its potential applications and to develop it into effective therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume